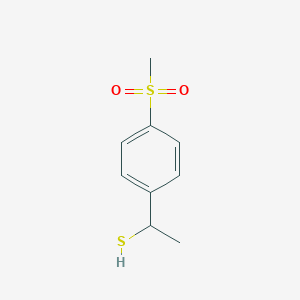
1-(4-Methanesulfonylphenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methanesulfonylphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H12O2S2 and a molecular weight of 216.33 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethanethiol group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 1-(4-Methanesulfonylphenyl)ethane-1-thiol typically involves the reaction of 4-methanesulfonylphenylacetic acid with thiol reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Methanesulfonylphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Methanesulfonylphenyl)ethane-1-thiol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of thiol-containing molecules with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methanesulfonylphenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol and sulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(4-Methanesulfonylphenyl)ethane-1-thiol can be compared with other similar compounds, such as:
1-(4-Methanesulfonylphenyl)ethanol: This compound has a hydroxyl group instead of a thiol group, leading to different chemical reactivity and applications.
1-(4-Methanesulfonylphenyl)ethanone: The presence of a carbonyl group in this compound results in distinct chemical properties and uses.
4-Methanesulfonylphenylacetic acid:
The uniqueness of this compound lies in its combination of a methanesulfonyl group and a thiol group, which imparts specific reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C9H12O2S2 |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanethiol |
InChI |
InChI=1S/C9H12O2S2/c1-7(12)8-3-5-9(6-4-8)13(2,10)11/h3-7,12H,1-2H3 |
InChI Key |
AUANUWLPRULWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


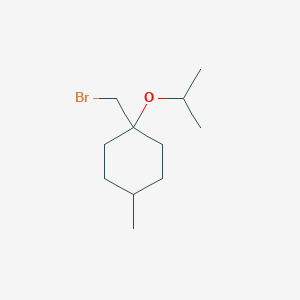
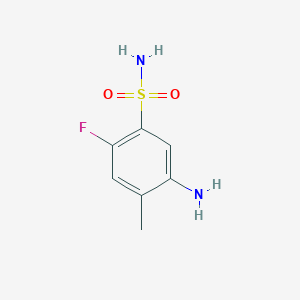
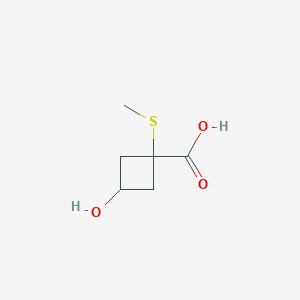
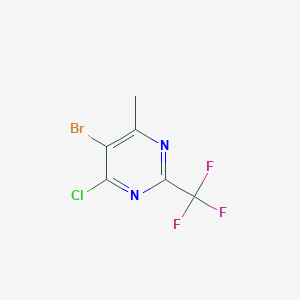
![6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13296366.png)
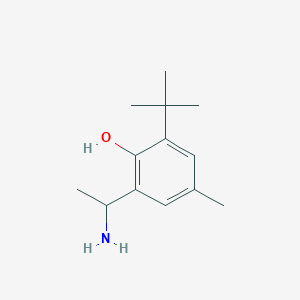
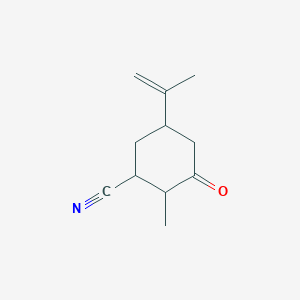
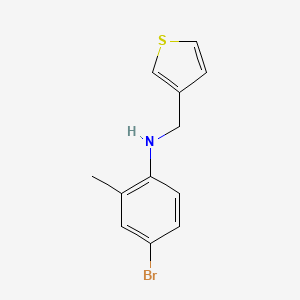

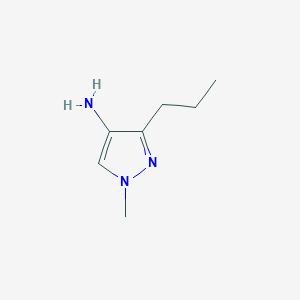
![(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B13296401.png)
amine](/img/structure/B13296406.png)
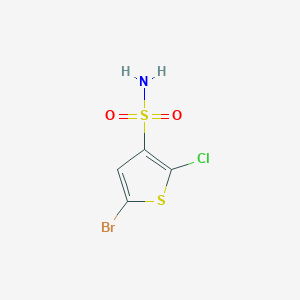
amine](/img/structure/B13296423.png)
